
N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine
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Description
N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H20N4O2S and its molecular weight is 272.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of imidazole, including those with piperidine structures, exhibit inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of imidazole derivatives that act as inhibitors of human farnesyltransferase (hFTase), a key enzyme in the post-translational modification of proteins involved in cancer progression. One such derivative demonstrated an IC50 value of 25 nM against hFTase, indicating potent activity .
Antibacterial Properties
N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine has also shown promise in antibacterial applications. A review focused on nitroimidazole hybrids revealed their effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contribute to its bioactivity, making it a candidate for further development in antibacterial therapies .
CNS Activity
The imidazole moiety is known for its role in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds containing imidazole rings have been studied for their interactions with serotonin receptors, which are crucial in treating mood disorders and other CNS-related conditions. The piperidine component may enhance the selectivity and potency of these interactions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of compounds like this compound. Studies have shown that modifications to the imidazole and piperidine rings can significantly affect biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution at the 2-position | Increases binding affinity to hFTase |
Variation in sulfonyl group | Alters antibacterial potency |
Changes to the N,N-dimethyl group | Influences CNS receptor interaction |
These findings underscore the importance of systematic modifications to enhance efficacy and reduce side effects.
Inhibitory Effects on Farnesyltransferase
A specific study synthesized various imidazole-based compounds and evaluated their inhibitory effects on hFTase. The most potent compound exhibited selectivity over related enzymes, suggesting that structural modifications significantly impact activity . This highlights the potential of N,N-dimethyl derivatives in targeted cancer therapies.
Antibacterial Efficacy Against MRSA
In another case study, nitroimidazole derivatives were tested against MRSA strains, revealing that certain modifications led to increased antimicrobial activity compared to traditional antibiotics. This suggests that compounds like this compound could be developed into effective treatments for resistant bacterial infections .
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-13(2)10-4-7-15(8-5-10)18(16,17)11-12-6-9-14(11)3/h6,9-10H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYAPBBOOFESRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.